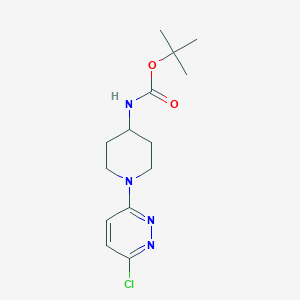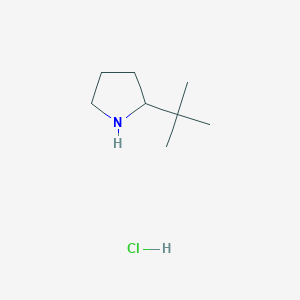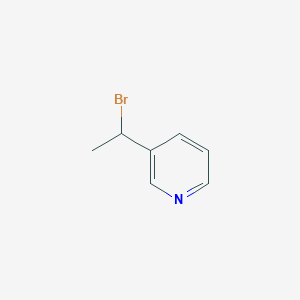
4-(Boc-amino)-1-(6-chloro-3-pyridazinyl)piperidine
Descripción general
Descripción
4-(Boc-amino)-1-(6-chloro-3-pyridazinyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a 6-chloro-3-pyridazinyl moiety attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-amino)-1-(6-chloro-3-pyridazinyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, 6-chloro-3-pyridazine, and tert-butoxycarbonyl chloride.
Formation of Boc-Protected Piperidine: Piperidine is reacted with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form Boc-protected piperidine.
Coupling Reaction: The Boc-protected piperidine is then coupled with 6-chloro-3-pyridazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to improve yield and scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Boc-amino)-1-(6-chloro-3-pyridazinyl)piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group on the pyridazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Deprotection Reactions: The Boc group can be removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents like dichloromethane (DCM) or methanol.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while deprotection reactions yield the free amine.
Aplicaciones Científicas De Investigación
4-(Boc-amino)-1-(6-chloro-3-pyridazinyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Chemical Biology: It serves as a building block for the development of chemical probes and bioactive molecules used in biological studies.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.
Agricultural Chemistry: It is investigated for its potential use in the synthesis of agrochemicals, including pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 4-(Boc-amino)-1-(6-chloro-3-pyridazinyl)piperidine depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects. The presence of the Boc-protected amino group and the chloro-pyridazine moiety can influence the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(Boc-amino)-1-(3-pyridazinyl)piperidine: Similar structure but lacks the chloro substituent on the pyridazine ring.
4-(Boc-amino)-1-(6-chloro-2-pyridazinyl)piperidine: Similar structure but has a different position of the chloro substituent on the pyridazine ring.
4-(Boc-amino)-1-(6-chloro-3-pyridazinyl)piperazine: Similar structure but contains a piperazine ring instead of a piperidine ring.
Uniqueness
4-(Boc-amino)-1-(6-chloro-3-pyridazinyl)piperidine is unique due to the specific combination of the Boc-protected amino group and the 6-chloro-3-pyridazinyl moiety attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Propiedades
IUPAC Name |
tert-butyl N-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)16-10-6-8-19(9-7-10)12-5-4-11(15)17-18-12/h4-5,10H,6-9H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABXXTMSJJHLCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-aminoethyl)phenoxy]acetic Acid](/img/structure/B3042291.png)

![Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate](/img/structure/B3042293.png)


![5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B3042297.png)

![tert-Butyl 2-[(2-bromobenzoyl)amino]ethylcarbamate](/img/structure/B3042303.png)




